N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1021055-54-8
VCID: VC4558801
InChI: InChI=1S/C21H20N4O4S/c1-28-15-8-9-16(17(12-15)29-2)22-19(26)13-30-20-11-10-18(24-25-20)23-21(27)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,22,26)(H,23,24,27)
SMILES: COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3)OC
Molecular Formula: C21H20N4O4S
Molecular Weight: 424.48

N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

CAS No.: 1021055-54-8

Cat. No.: VC4558801

Molecular Formula: C21H20N4O4S

Molecular Weight: 424.48

* For research use only. Not for human or veterinary use.

N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide - 1021055-54-8

Specification

CAS No. 1021055-54-8
Molecular Formula C21H20N4O4S
Molecular Weight 424.48
IUPAC Name N-[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Standard InChI InChI=1S/C21H20N4O4S/c1-28-15-8-9-16(17(12-15)29-2)22-19(26)13-30-20-11-10-18(24-25-20)23-21(27)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,22,26)(H,23,24,27)
Standard InChI Key MUNCGUKKSHTVAA-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3)OC

Introduction

N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a synthetic organic compound belonging to the class of pyridazine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article provides an in-depth analysis of the chemical structure, synthesis, potential applications, and biological significance of this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions using commercially available reagents. A general synthetic route may include:

  • Formation of the Pyridazine Core: The pyridazine ring is synthesized via cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.

  • Thioether Linkage Addition: The thioether moiety is introduced by reacting the pyridazine derivative with an appropriate thiol-containing reagent.

  • Benzamide Substitution: The benzamide group is added through amidation reactions using benzoyl chloride or related compounds.

  • Final Functionalization: The dimethoxyphenyl amino group is incorporated via nucleophilic substitution or coupling reactions.

The reaction conditions (e.g., temperature, solvent choice) and purification steps (e.g., recrystallization or chromatography) are optimized to ensure high yield and purity.

Biological Activities

This compound has been studied for its potential pharmacological properties:

  • Anti-inflammatory Activity:

    • Molecular docking studies suggest that the compound may act as an inhibitor of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory pathways.

    • Similar pyridazine derivatives have shown selective COX-2 inhibition in preclinical studies .

  • Antimicrobial Properties:

    • Compounds with analogous structures exhibit antibacterial and antifungal activities by interfering with microbial DNA synthesis or membrane integrity .

  • Anticancer Potential:

    • The presence of benzamide and thioether groups enhances binding affinity to cancer-related targets such as kinases or receptors.

    • Pyridazine derivatives are known for their cytotoxic effects against breast cancer (MCF7) and liver cancer (HepG2) cell lines .

Analytical Characterization

To confirm the structure and purity of the compound, advanced analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^{1}H-NMR and 13C^{13}C-NMR spectra provide detailed information about hydrogen and carbon environments in the molecule.

    • Key signals include aromatic protons from the benzamide ring and methoxy groups on the phenyl ring.

  • Mass Spectrometry (MS):

    • Used to determine the molecular weight and confirm fragmentation patterns consistent with the proposed structure.

  • Infrared Spectroscopy (IR):

    • Functional groups such as amides (C=OC=O), ethers (COC-O), and aromatic rings (C=CC=C) are identified through characteristic absorption bands.

Potential Applications

The unique structure of N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide makes it suitable for various applications:

  • Drug Development:

    • As a lead compound for anti-inflammatory or anticancer drugs.

    • Optimization through structure-activity relationship (SAR) studies can enhance efficacy.

  • Biological Probes:

    • Used in molecular biology to study enzyme inhibition or receptor binding.

  • Material Science:

    • Functionalized pyridazines have potential applications in designing advanced materials, such as sensors or catalysts.

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